

Validating the Specificity of Oditrasertib for RIPK1 Kinase: A Comparative Guide

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Compound of Interest

Compound Name: Oditrasertib

Cat. No.: B10856149

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This guide provides a comparative analysis of **Oditrasertib**, a selective and reversible inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), against other known RIPK1 inhibitors. The information presented here is intended for researchers, scientists, and drug development professionals interested in the specificity and therapeutic potential of targeting RIPK1.

Oditrasertib (also known as SAR443820 or DNL788) is a brain-penetrant small molecule that was under investigation for the treatment of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS).^{[1][2][3]} However, clinical trials for these indications were halted due to a lack of efficacy.^[4] Despite this, the study of **Oditrasertib** and other RIPK1 inhibitors remains crucial for understanding the role of RIPK1 in various pathological processes.

This guide will delve into the available data on **Oditrasertib**'s potency and compare it with GSK2982772, another selective RIPK1 inhibitor, and Necrostatin-1, a widely used tool compound with known off-target effects. Detailed experimental protocols for key validation assays are also provided to aid in the design and interpretation of future studies.

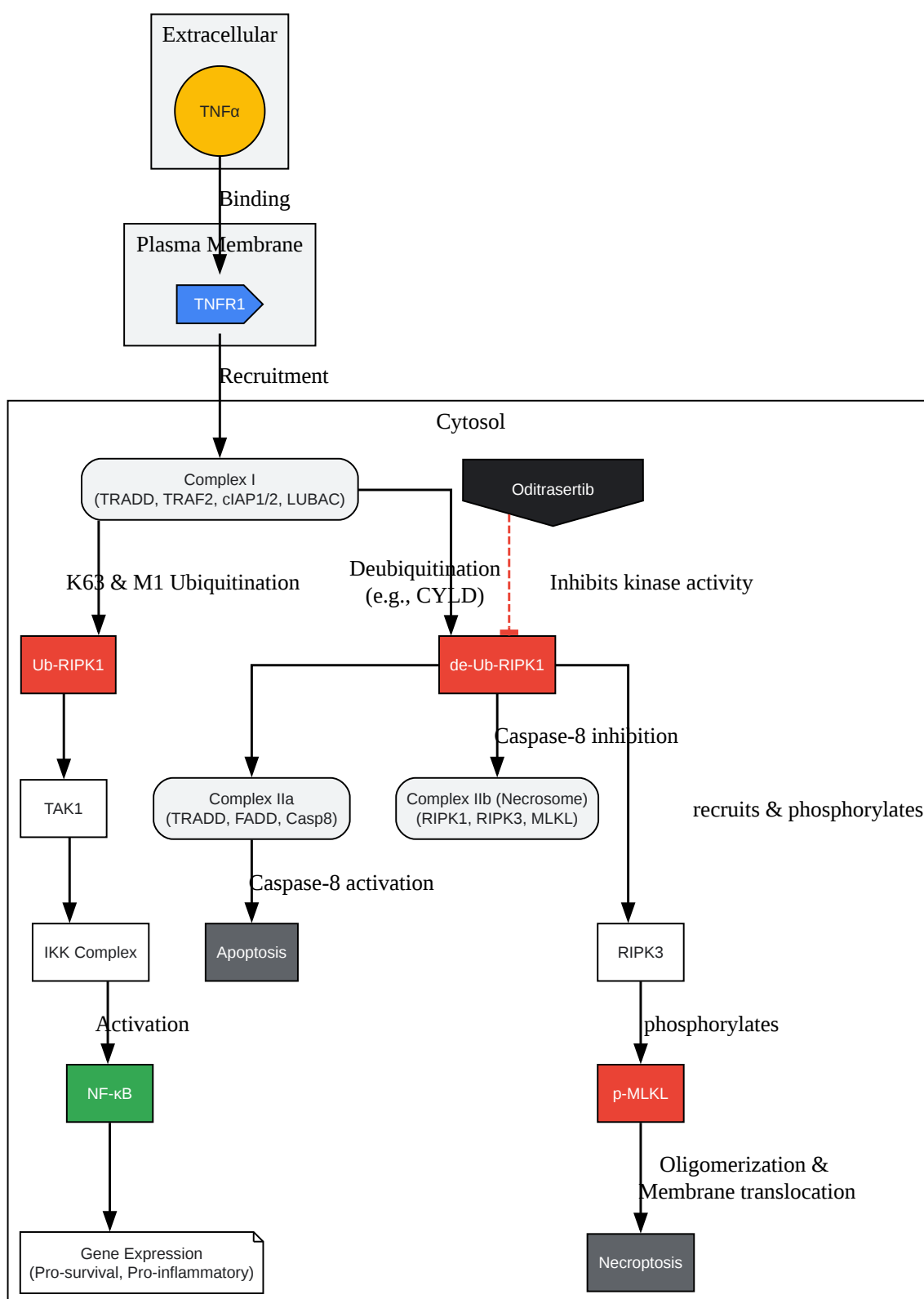
Comparative Analysis of RIPK1 Inhibitors

The following table summarizes the key potency and selectivity data for **Oditrasertib** and its comparators. It is important to note that comprehensive, publicly available kinome-wide selectivity data for **Oditrasertib** is limited.

Inhibitor	Target	Mechanism of Action	Potency (IC50/EC50)	Kinase Selectivity Profile
Oditrasertib	RIPK1	Selective, reversible inhibitor	Data not publicly available	Described as selective, but quantitative kinome scan data is not publicly available.
GSK2982772	RIPK1	ATP-competitive inhibitor	1 nM (ADP-Glo assay), 16 nM (FP binding assay)[5]	Highly selective; profiled against over 456 kinases at 10 μ M with minimal off-target activity.[5]
Necrostatin-1	RIPK1	Allosteric inhibitor	182 nM (EC50 for RIPK1)[6], 490 nM (EC50 in Jurkat cells)[7]	Known off-target effects, most notably on Indoleamine 2,3-dioxygenase (IDO). Broader kinome profile not readily available.[8]

Signaling Pathways and Experimental Workflows

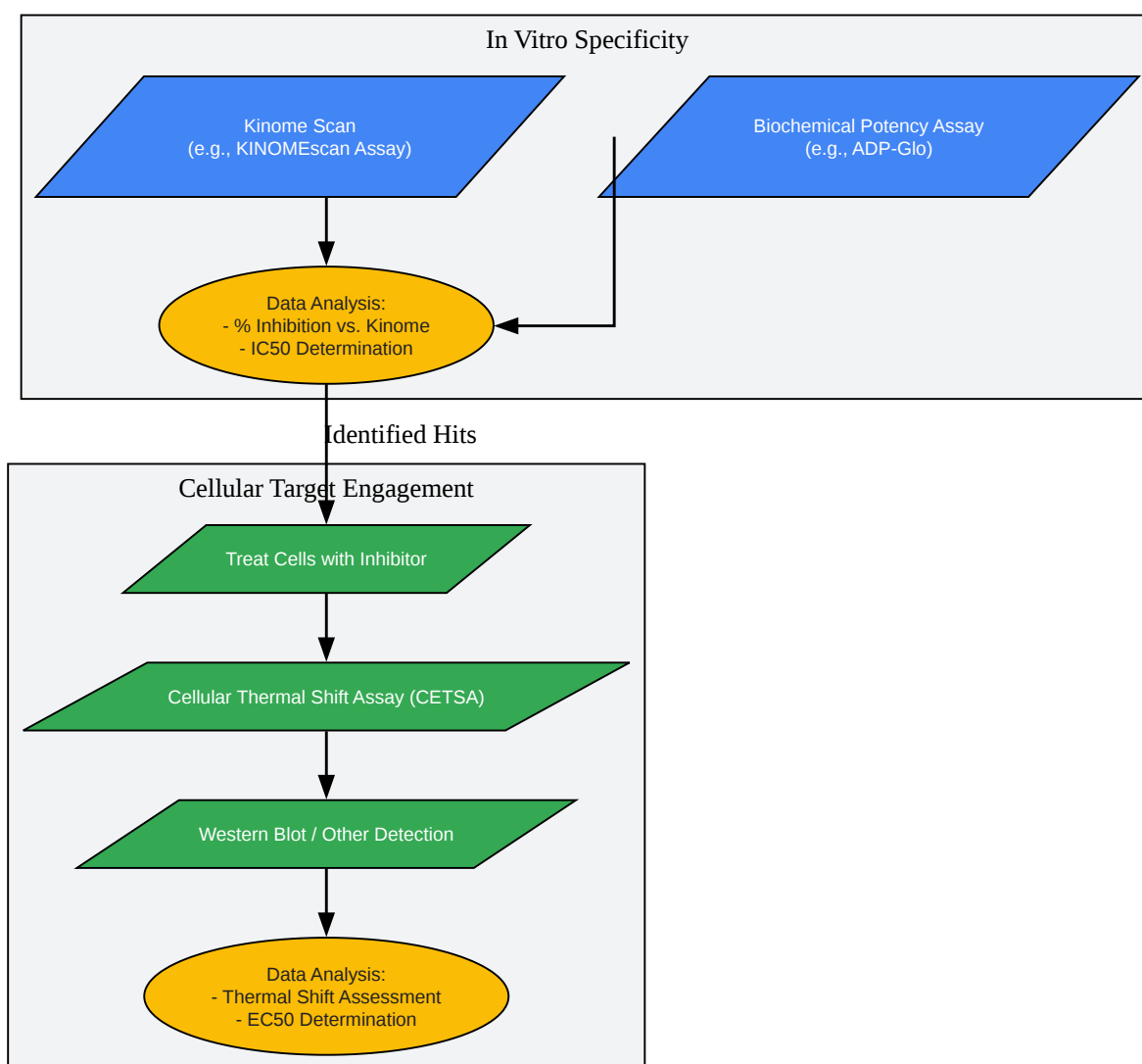
To understand the context of RIPK1 inhibition, it is essential to visualize the signaling pathways in which it plays a crucial role. RIPK1 is a key regulator of cellular fate, mediating inflammation, apoptosis, and necroptosis, primarily downstream of the TNF receptor.



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Caption: RIPK1 Signaling Pathway.

The following diagram illustrates a typical workflow for assessing kinase inhibitor specificity using a kinome scan followed by cellular target engagement validation.



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